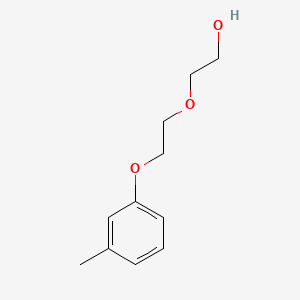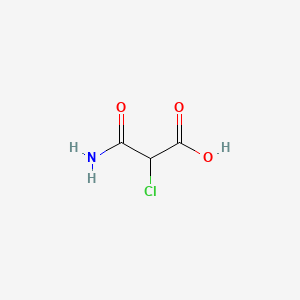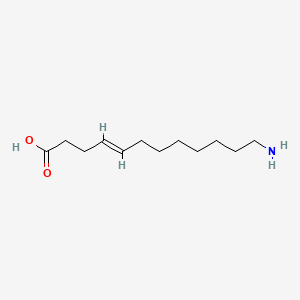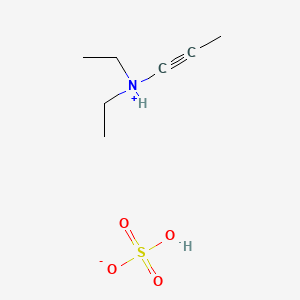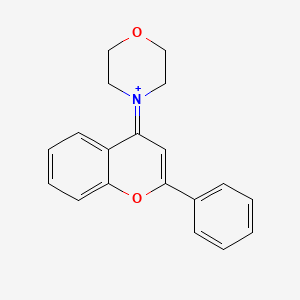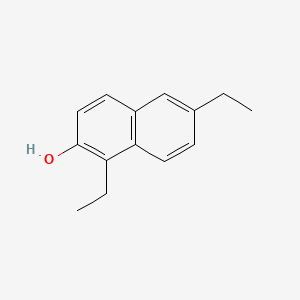
2-Naphthol, 1,6-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthol, 1,6-diethyl- is a derivative of 2-naphthol, which is a fluorescent colorless (or occasionally yellow) crystalline solid. The compound is known for its reactivity and is widely used as an intermediate in the production of dyes and other compounds .
Preparation Methods
The preparation of 2-Naphthol, 1,6-diethyl- typically involves the alkylation of 2-naphthol. The synthetic route generally includes the following steps:
Sulfonation of Naphthalene: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-2-sulfonic acid.
Cleavage of Sulfonic Acid Group: The sulfonic acid group is cleaved in molten sodium hydroxide to yield 2-naphthol.
Alkylation: 2-Naphthol is then alkylated with ethyl groups under specific conditions to produce 2-Naphthol, 1,6-diethyl-.
Chemical Reactions Analysis
2-Naphthol, 1,6-diethyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various alkylating agents. The major products formed from these reactions are typically derivatives of 2-naphthol with different functional groups attached.
Scientific Research Applications
2-Naphthol, 1,6-diethyl- has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthol, 1,6-diethyl- involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s reactivity is attributed to its aromatic structure and the presence of hydroxyl and ethyl groups, which influence its chemical behavior .
Comparison with Similar Compounds
2-Naphthol, 1,6-diethyl- can be compared with other similar compounds, such as:
1-Naphthol: Differing by the position of the hydroxyl group, 1-naphthol is less reactive than 2-naphthol.
2-Naphthol: The parent compound, which is more reactive due to the position of the hydroxyl group.
2-Naphthol, 1,6-dimethyl-: Similar in structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
These comparisons highlight the uniqueness of 2-Naphthol, 1,6-diethyl- in terms of its reactivity and applications.
Properties
CAS No. |
14461-85-9 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1,6-diethylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-3-10-5-7-13-11(9-10)6-8-14(15)12(13)4-2/h5-9,15H,3-4H2,1-2H3 |
InChI Key |
PSLBSJFSVXDFMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(C=C2)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




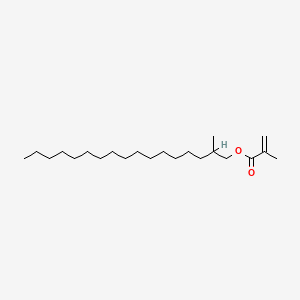
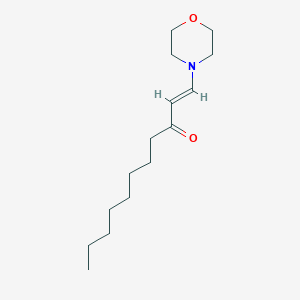
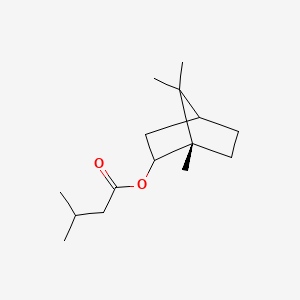
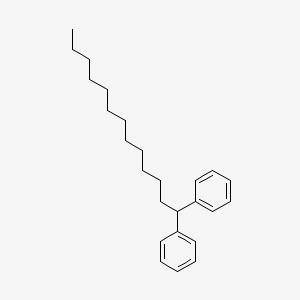

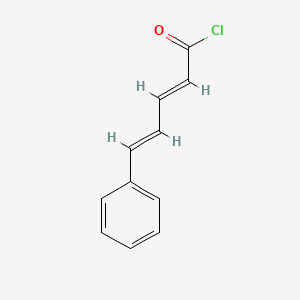
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)
